Yttrium oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

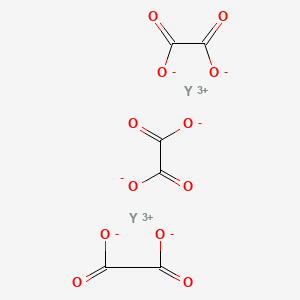

Yttrium oxalate is an inorganic compound, a salt of yttrium and oxalic acid with the chemical formula Y₂(C₂O₄)₃. It is known for its white crystalline appearance and its insolubility in water . This compound forms crystalline hydrates, which are colorless crystals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Yttrium oxalate can be synthesized by the precipitation of soluble yttrium salts with oxalic acid. The general reaction is as follows: [ 2YCl₃ + 3H₂C₂O₄ \rightarrow Y₂(C₂O₄)₃ \downarrow + 6HCl ] This reaction involves mixing yttrium chloride with oxalic acid, resulting in the formation of this compound as a precipitate .

Industrial Production Methods: In industrial settings, this compound is typically produced through similar precipitation methods, ensuring high purity and yield. The process involves careful control of reaction conditions such as temperature, concentration, and pH to optimize the formation of this compound crystals .

Analyse Des Réactions Chimiques

Thermal Decomposition

Yttrium oxalate undergoes multistage decomposition upon heating, forming yttrium oxide (Y₂O₃) as the final product.

Dehydration and Intermediate Phases

-

Dehydration (40–260°C):

Y C O 10H O Y C O nH O 10 n H OHydrates transition through hexahydrate (n=6), tetrahydrate (n=4), and dihydrate (n=2) phases .

-

Anhydrous Oxalate Formation (260–350°C):

Y C O 2H O Y C O 2H OMonoclinic crystal structure (a=9.38 Å, b=11.64 Å, c=5.97 Å) .

Oxalate → Oxide Conversion

-

Primary Decomposition (350–700°C):

Y C O Y O 3CO 3COIntermediate oxycarbonates (e.g., (YO)₂CO₃) form at 300–420°C .

Atmospheric Effects on Decomposition:

Thermal Data:

Competitive Precipitation

This compound precipitates preferentially over Fe³⁺/Al³⁺ oxalates due to higher stability constants:

| Reaction | logK

|

|---------|-------------|

| 2Y3++3C2O42−→Y2(C2O4)3

| 28.27 |

| 2Ce3++3C2O42−→Ce2(C2O4)3

| 30.18 |

| Al3++3C2O42−→Al(C2O4)33−

| 17.09 |

Data adapted from equilibrium constants .

Morphological Control

Key Research Findings

-

Recrystallization Strategy: Heat-treating this compound at 90–100°C transforms crystal structure, enabling oxide production without particle fragmentation .

-

Carbon Influence: Residual carbon from CO disproportionation stabilizes oxycarbonates but lowers oxide purity; oxidation mitigates this .

-

Pseudomorph Retention: Decomposition retains original particle morphology despite 70% volume shrinkage, critical for industrial processing .

Applications De Recherche Scientifique

Materials Science Applications

Yttrium oxalate plays a crucial role in materials science, particularly in the synthesis of advanced materials:

- Ceramics : Due to its high thermal stability and resistance to chemical corrosion, this compound is utilized in the production of ceramics, especially those designed for high-temperature applications. It serves as a precursor for yttrium oxide (Y2O3), which is used in ceramic crucibles for molten reactive metals .

- Phosphors : The compound is also used in the manufacture of phosphors for fluorescent lamps and displays. This compound can be doped with rare earth elements to enhance luminescent properties, making it valuable in lighting technologies .

- Nanomaterials : Recent studies have explored the synthesis of this compound nanoparticles (YONPs) through environmentally friendly methods. These nanoparticles exhibit unique optical properties that are beneficial for applications in photonics and optoelectronics .

Biomedical Applications

This compound has shown promise in various biomedical fields:

- Radiopharmaceuticals : Yttrium isotopes, particularly Y-90, are used in targeted radiotherapy for cancer treatment. The compound can be employed to create radiolabeled agents that selectively target tumor cells while minimizing damage to healthy tissues .

- Imaging Agents : this compound serves as a precursor for radiopharmaceuticals used in positron emission tomography (PET) imaging. Its coordination chemistry allows it to form complexes that are useful in medical diagnostics .

- Antimicrobial Activity : Research indicates that this compound nanoparticles possess antibacterial properties. They have been tested against various pathogens, demonstrating potential use in antimicrobial coatings and treatments .

Environmental Applications

The environmental implications of this compound are also noteworthy:

- Radionuclide Separation : this compound is utilized in the separation and purification of radionuclides from waste streams. The precipitation method allows for efficient removal of yttrium from nuclear waste, contributing to environmental remediation efforts .

- Spectrophotometric Analysis : The compound has been employed in spectrophotometric methods for determining yttrium concentrations in various samples, including industrial effluents and biological fluids . This application aids in monitoring environmental contamination levels.

Case Study 1: Synthesis of this compound Nanoparticles

A recent study demonstrated the synthesis of this compound nanoparticles using a green chemistry approach involving plant extracts. The synthesized nanoparticles exhibited significant antibacterial activity against common pathogens, suggesting potential applications in biomedicine .

Case Study 2: Application in Radiotherapy

Research highlighted the effectiveness of yttrium-based radiopharmaceuticals in treating specific types of cancer. Clinical trials showed that patients receiving Y-90 treatments had improved outcomes with reduced side effects compared to traditional chemotherapy methods .

Mécanisme D'action

Yttrium oxalate can be compared with other oxalates of similar elements, such as calcium oxalate, sodium oxalate, and magnesium oxalate .

Uniqueness:

Thermal Stability: this compound’s ability to decompose into yttrium oxide at high temperatures sets it apart from other oxalates.

Applications in Radiopharmaceuticals: The use of yttrium isotopes in medical imaging and therapy is a unique feature not commonly found in other oxalates.

Comparaison Avec Des Composés Similaires

- Calcium oxalate

- Sodium oxalate

- Magnesium oxalate

- Strontium oxalate

- Barium oxalate

- Iron(II) oxalate

- Iron(III) oxalate

- Lithium oxalate

- Praseodymium oxalate

Yttrium oxalate’s unique properties and wide range of applications make it a valuable compound in various scientific and industrial fields.

Propriétés

Numéro CAS |

867-68-5 |

|---|---|

Formule moléculaire |

C6H8O16Y2 |

Poids moléculaire |

513.93 g/mol |

Nom IUPAC |

oxalate;yttrium(3+);tetrahydrate |

InChI |

InChI=1S/3C2H2O4.4H2O.2Y/c3*3-1(4)2(5)6;;;;;;/h3*(H,3,4)(H,5,6);4*1H2;;/q;;;;;;;2*+3/p-6 |

Clé InChI |

GNAWMOMMJBCOHI-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Y+3].[Y+3] |

SMILES canonique |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.[Y+3].[Y+3] |

Key on ui other cas no. |

867-68-5 |

Description physique |

White odorless powder; [MSDSonline] |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.